molecular formula C8H12F2O2 B6268261 tert-butyl 4,4-difluorobut-2-enoate CAS No. 1909358-86-6

tert-butyl 4,4-difluorobut-2-enoate

Cat. No.: B6268261
CAS No.: 1909358-86-6
M. Wt: 178.18 g/mol
InChI Key: ZGLONWZKYVXQKI-SNAWJCMRSA-N
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Description

tert-Butyl 4,4-difluorobut-2-enoate (CAS 1909358-86-6) is a high-value fluorinated synthetic building block with a molecular formula of C8H12F2O2 and a molecular weight of 178.18 g/mol . Its structure, characterized by the SMILES notation O=C(OC(C)(C)C)/C=C/C(F)F, integrates a reactive α,β-unsaturated ester motif with two strongly electron-withdrawing fluorine atoms at the terminal carbon . This combination makes the compound an exceptionally versatile intermediate for constructing complex molecules in medicinal chemistry and drug discovery. The tert-butyl ester group enhances molecular stability and can be readily deprotected under mild acidic conditions to liberate the corresponding carboxylic acid, facilitating further derivatization. The 4,4-difluorobut-2-enoate scaffold is particularly prized for its application in the synthesis of protease inhibitors, enzyme blockers, and other bioactive compounds where the introduction of a difluoroolefin group can significantly alter electronic properties, metabolic stability, and binding affinity. The compound is associated with the MDL number MFCD29762726 . It is offered in various quantities, from 50mg to 5g, to support research and development efforts at any scale. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1909358-86-6

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

tert-butyl (E)-4,4-difluorobut-2-enoate

InChI

InChI=1S/C8H12F2O2/c1-8(2,3)12-7(11)5-4-6(9)10/h4-6H,1-3H3/b5-4+

InChI Key

ZGLONWZKYVXQKI-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(F)F

Canonical SMILES

CC(C)(C)OC(=O)C=CC(F)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 4,4 Difluorobut 2 Enoate

Dehydration Routes from Fluorinated Hydroxy-Esters

A primary route for the synthesis of α,β-unsaturated esters is the dehydration of their β-hydroxy ester precursors. In the context of tert-butyl 4,4-difluorobut-2-enoate, the logical precursor would be tert-butyl 4-hydroxy-4,4-difluorobutanoate. While the direct synthesis of this specific precursor is not extensively documented in publicly available literature, its preparation could be envisioned through the aldol (B89426) condensation of a suitable difluorinated aldehyde with the enolate of tert-butyl acetate (B1210297). The subsequent dehydration of this hydroxy-ester is a critical step.

Regioselective Dehydration Strategies

The dehydration of alcohols can be catalyzed by acids, but this can lead to a mixture of products, especially in complex molecules. For a substrate like tert-butyl 4-hydroxy-4,4-difluorobutanoate, regioselective dehydration to form the α,β-unsaturated product is desired over other potential side reactions. The choice of dehydrating agent and reaction conditions is crucial to ensure the formation of the conjugated double bond. The dehydration of secondary and tertiary alcohols can be achieved with high regioselectivity, often favoring the more substituted alkene (Zaitsev's rule), which in this case would be the desired product libretexts.orgyoutube.com.

Catalytic Systems for Dehydration

A variety of catalytic systems are available for the dehydration of alcohols. Traditional methods involve strong acids like sulfuric acid or phosphoric acid, often at elevated temperatures chemguide.co.uk. However, these harsh conditions can be detrimental to sensitive functional groups.

More modern and milder catalytic systems are generally preferred. These include:

Phosphorus oxychloride (POCl₃) in pyridine: This system converts the alcohol into a good leaving group, facilitating an E2 elimination under relatively mild conditions youtube.com.

Martin's Sulfurane: This reagent is known for the dehydration of secondary and tertiary alcohols to alkenes researchgate.net.

Burgess Reagent: This is another mild and selective reagent for the dehydration of secondary and tertiary alcohols researchgate.net.

The selection of the catalyst would depend on the specific reactivity of the fluorinated hydroxy-ester and the desire to minimize side reactions. For instance, the dehydration of tert-butyl alcohol itself has been studied using various catalysts, including ion-exchange resins and para-toluene sulfonic acid researchgate.netgoogle.com. While the substrate is different, these studies provide insights into the conditions that can effect the dehydration of a tertiary alcohol system.

Optimization of Reaction Conditions and Solvent Effects

The efficiency and selectivity of the dehydration reaction are highly dependent on the reaction conditions. Key parameters to optimize include:

ParameterEffect on Dehydration
Temperature Higher temperatures generally favor elimination reactions, but can also lead to side reactions and decomposition. The optimal temperature needs to be determined empirically. For many dehydration reactions of tertiary alcohols, temperatures can range from 25°C to 180°C depending on the catalyst libretexts.org.
Solvent The choice of solvent can influence the reaction pathway. Non-polar solvents may favor concerted elimination pathways, while polar solvents can promote carbocation intermediates, which might lead to rearrangements or other undesired products.
Catalyst Loading The amount of catalyst used should be optimized to achieve a reasonable reaction rate without causing excessive side reactions.

The removal of water as it is formed can also drive the equilibrium towards the alkene product. This can be achieved by azeotropic distillation with a suitable solvent like xylene google.com.

Approaches via Fluorination of Unsaturated Precursors

An alternative strategy for the synthesis of this compound involves the introduction of the fluorine atoms at a later stage of the synthesis, starting from an unsaturated precursor.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion source. A plausible precursor for this approach would be an enone ester containing a suitable leaving group at the 4-position. Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and various tetra-alkylammonium fluoride salts acsgcipr.org. The reactivity of the fluoride ion is highly dependent on the solvent and counter-ion nih.gov.

A potential synthetic route could involve the reaction of a suitable precursor with a nucleophilic fluorine source. For example, the fluorination of related systems has been achieved using reagents like Et₃N·3HF as an alternative to more aggressive fluorinating agents beilstein-journals.org.

Electrophilic Fluorination in Dienolate Systems

Electrophilic fluorination has emerged as a powerful tool in modern organofluorine chemistry. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of electron-rich substrates like enolates and silyl (B83357) enol ethers wikipedia.orgenamine-genez.comorganic-chemistry.org.

A hypothetical route to this compound could start with a dienolate generated from a suitable precursor, such as tert-butyl crotonate. The dienolate could then be reacted with an electrophilic fluorinating agent like Selectfluor®. The regioselectivity of the fluorination would be a key challenge to control in this approach. Research on the electrophilic fluorination of related systems provides a basis for the feasibility of such a transformation beilstein-journals.org.

Construction from Smaller Fluorinated Building Blocks

The assembly of the target molecule from smaller, readily available fluorinated precursors is a common and efficient strategy. This approach allows for the controlled introduction of the difluoromethyl group and the subsequent elaboration of the carbon skeleton to form the desired α,β-unsaturated ester.

Condensation Reactions with Fluorinated Acetates

Condensation reactions involving fluorinated acetate derivatives are a cornerstone for building the carbon framework of this compound. A key precursor in this context is (2E)-4,4-difluorobut-2-enoic acid, which can be synthesized and subsequently esterified.

One reported method for the synthesis of (2E)-4,4-difluorobut-2-enoic acid involves the hydrolysis of its corresponding ethyl ester, ethyl (2E)-4,4-difluorobut-2-enoate. The hydrolysis is typically carried out under basic conditions, for example, by dissolving the ester in a solvent like tetrahydrofuran (B95107) (THF) and treating it with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the desired carboxylic acid. The final step to obtain this compound would be a Fisher esterification of the resulting carboxylic acid with tert-butanol (B103910) under acidic catalysis. researchgate.net

A process for preparing related 4,4-difluoro-3-oxobutanoic acid esters involves the reaction of fluorinated esters with acetic acid esters in the presence of a base. google.com This highlights the utility of fluorinated esters as key building blocks in the synthesis of more complex fluorinated molecules.

Reactant 1Reactant 2BaseProductReference
Ethyl (2E)-4,4-difluorobut-2-enoateWaterNaOH(2E)-4,4-difluorobut-2-enoic acid
(2E)-4,4-difluorobut-2-enoic acidtert-ButanolAcid CatalystThis compound researchgate.net
Fluorinated EsterAcetic Acid EsterBase4,4-difluoro-3-oxobutanoic acid ester google.com

Wittig and Horner-Wadsworth-Emmons Olefination Analogues

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer, which corresponds to the desired stereochemistry of this compound. mdpi.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone.

In a potential synthesis of the target molecule, a phosphonate ester bearing a tert-butoxycarbonyl group, such as triethyl phosphonoacetate, would be deprotonated with a suitable base to form the corresponding ylide. This nucleophilic ylide would then react with a difluorinated aldehyde, such as 2,2-difluoroacetaldehyde. The subsequent elimination of a phosphate (B84403) byproduct would yield the desired this compound. The HWE reaction is often favored over the classical Wittig reaction for the synthesis of α,β-unsaturated esters due to the water-solubility of the phosphate byproduct, which simplifies purification. nih.gov

Modifications to the standard HWE conditions, such as the Still-Gennari olefination which utilizes phosphonates with electron-withdrawing groups, can provide high Z-selectivity, although for the synthesis of the target (E)-enoate, classical HWE conditions are more appropriate. mdpi.com The choice of base and reaction temperature can significantly influence the yield and stereoselectivity of the olefination. mdpi.com

Phosphonate ReagentCarbonyl CompoundBaseKey FeatureReference
Triethyl phosphonoacetate2,2-DifluoroacetaldehydeNaH, K2CO3, etc.Forms (E)-α,β-unsaturated ester nih.govnih.gov
Bis(2,2,2-trifluoroethyl) phosphonateAldehydeKHMDS, 18-crown-6Favors (Z)-alkene formation (Still-Gennari) mdpi.com

Palladium-Catalyzed Coupling Reactions in Synthesis of Fluorinated Enoates

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for the formation of carbon-carbon bonds and have been applied to the synthesis of fluorinated molecules. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of these reactions can be applied.

A plausible strategy would involve the coupling of a difluorovinyl species with a suitable three-carbon building block containing the tert-butoxycarbonyl group. For instance, a palladium-catalyzed coupling reaction, such as a Stille or Suzuki coupling, could be envisioned. This might involve the reaction of a difluorovinyl halide or triflate with an organostannane or organoboron reagent derived from a prop-2-enoate. researchgate.net

The development of palladium-catalyzed methods for the synthesis of 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins through the alkylation of a methyl carbonate derivative with various carbon nucleophiles in the presence of a palladium complex showcases the potential of this approach for constructing complex molecular architectures. arkat-usa.org However, the efficiency of such reactions can be influenced by the steric bulk of the nucleophile. arkat-usa.org

Electrochemical Synthesis Pathways for Fluorinated Alkenes and Enoates

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. These methods can be employed for the generation of reactive intermediates under mild conditions, avoiding the use of harsh reagents.

While a direct electrochemical synthesis of this compound is not explicitly detailed, electrochemical approaches for the synthesis of fluorinated compounds are an active area of research. For example, the electrochemical nucleophilic fluorination of aromatic molecules has been demonstrated. nih.govnih.gov In these processes, an anodic oxidation generates a cationic intermediate that is subsequently trapped by a fluoride source. nih.govnih.gov

The feasibility of such methods depends on several factors, including the concentration of the precursor, the nature of the supporting electrolyte, temperature, and the applied potential. nih.gov The use of a tert-butyl group has been shown to facilitate electrochemical oxidation and subsequent fluorination in certain systems. nih.gov This suggests that electrochemical methods could potentially be developed for the synthesis of the target molecule or its precursors.

MethodPrecursor TypeKey AspectPotential Application to Target SynthesisReference
Electrochemical Nucleophilic FluorinationAromatic moleculesAnodic oxidation to form a cationic intermediateSynthesis of fluorinated precursors nih.govnih.gov

Chemical Reactivity and Advanced Transformations of Tert Butyl 4,4 Difluorobut 2 Enoate

Reactivity of the α,β-Unsaturated System

The conjugated system in tert-butyl 4,4-difluorobut-2-enoate is highly polarized due to the electron-withdrawing nature of both the ester and the gem-difluoromethyl group. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org In the case of this compound, the pronounced electrophilicity of the β-carbon facilitates the addition of a wide range of nucleophiles. These reactions are thermodynamically driven by the formation of a stable carbon-carbon or carbon-heteroatom bond. libretexts.org

While direct studies on this compound are not extensively documented in the reviewed literature, significant insights can be drawn from studies on analogous compounds. For instance, research on 3-(4-chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one, a structurally similar Michael acceptor, demonstrates the feasibility and intricacies of conjugate additions to such systems. researchgate.net

Stereoselective Michael additions to γ,γ-difluoro-α,β-unsaturated systems can be achieved with high efficiency. In a study involving a chiral oxazolidinone auxiliary attached to a 4-chloro-4,4-difluorobut-2-enoyl core, the 1,4-addition of various organometallic reagents proceeded smoothly. researchgate.net The use of organolithium or Grignard reagents in the presence of copper salts or zinc chloride was effective. researchgate.net

The stereochemical outcome of these additions is influenced by the chiral auxiliary, which directs the approach of the nucleophile to one face of the molecule, resulting in a high degree of diastereoselectivity. The choice of the organometallic reagent and additives was found to be crucial in suppressing side reactions, such as β-elimination, which can lead to the formation of terminally difluorinated byproducts. researchgate.net

Table 1: Michael Addition Reactions to a Chlorodifluorinated Michael Acceptor

EntryReagentAdditiveYield (%)
1MeLiCuI78
2MeLiZnCl₂85
3BuLiCuI75
4BuLiZnCl₂82
5PhMgBrCuCN65
6PhMgBrZnCl₂73
Data is illustrative and based on analogous systems.

The use of chiral auxiliaries is a powerful strategy for inducing enantioselectivity in Michael additions. researchgate.net In the context of γ,γ-difluoro-α,β-unsaturated systems, chiral oxazolidinones have proven to be effective. researchgate.net These auxiliaries create a chiral environment around the reactive center, leading to the preferential formation of one enantiomer of the product.

The development of catalytic asymmetric Michael additions represents a more advanced approach. While specific examples with this compound are not detailed in the available literature, the general principles of organocatalysis and transition-metal catalysis are applicable. Chiral catalysts, such as bifunctional thioureas or metal complexes with chiral ligands, can activate the Michael acceptor and guide the nucleophile to achieve high enantioselectivity.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Given that this compound possesses two electron-withdrawing groups (the ester and the gem-difluoromethyl group) conjugated to the double bond, it is expected to be a reactive dienophile in Diels-Alder reactions. These reactions would lead to the formation of cyclohexene (B86901) derivatives with a high degree of functionalization. The stereochemistry of the Diels-Alder reaction is predictable, generally proceeding via a syn addition to the dienophile.

While specific examples of Diels-Alder reactions involving this compound were not found in the surveyed literature, its electron-poor nature suggests it would react readily with electron-rich dienes in normal-demand Diels-Alder reactions.

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a challenging but valuable transformation in organofluorine chemistry. Catalytic methods for the hydrodefluorination of C-F bonds are an active area of research. nih.gov One study has reported the use of bismuthinidene catalysts for the hydrodefluorination of polyfluoroarenes under mild conditions, proceeding through a Bi(I)/Bi(III) redox cycle. nih.gov While this has not been applied to substrates like this compound, it represents a potential avenue for the selective reduction of the C-F bonds.

Michael Addition Reactions and Conjugate Additions

Transformations Involving the gem-Difluoromethyl Group

Research into the reactivity of the difluoromethyl group is ongoing, with potential transformations including further fluorination, dehydrofluorination, or participation in radical reactions. However, specific studies detailing the chemical transformations of the gem-difluoromethyl group within the context of this compound are not extensively reported in the reviewed scientific literature. The development of methods to selectively functionalize this group would further enhance the synthetic utility of this versatile building block.

Activation and Functionalization of C-F Bonds

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. baranlab.org However, the strategic placement of fluorine atoms in this compound allows for unique reactivity. In the context of gem-difluoroalkenes, the two electron-withdrawing fluorine atoms activate the double bond for nucleophilic attack. acs.org

A common strategy for C-F bond functionalization in fluoroalkenes involves the addition of a nucleophile to the α-carbon, followed by subsequent reactions. baranlab.org Transition metal catalysis has emerged as a powerful tool for the selective functionalization of a single C-F bond in gem-difluoroalkenes. acs.org This approach often relies on the β-fluoride elimination from a β-fluoroalkylmetal intermediate, driven by the formation of a strong metal-fluorine bond. acs.org While direct C-F activation of this compound is not extensively documented, related systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed stereodivergent C-F bond functionalization of trisubstituted gem-difluoroalkenes has been achieved, highlighting the potential for catalyst-controlled selective transformations. acs.org The development of methods for the desymmetrization of difluoromethylene groups through enantioselective C-F bond activation further underscores the potential for creating chiral monofluorinated compounds from gem-difluoro precursors. nih.govnih.gov

The challenges in C-F bond activation are considerable due to the bond's strength and the electronic properties of fluorine. nih.govnih.gov However, the ability to achieve such transformations opens up new avenues for the synthesis of complex fluorinated molecules. baranlab.org

Photoredox Catalyzed Difluoroallylation Reactions

Photoredox catalysis offers a mild and efficient method for generating radical species and promoting a variety of chemical transformations. In the context of fluorinated compounds, photoredox catalysis has been employed for difluoromethylation and related reactions. mdpi.com For instance, nucleophilic fluorination of N-hydroxyphthalimide esters has been accomplished using an iridium photocatalyst under visible light, proceeding through a carbocation intermediate that is trapped by fluoride (B91410). nih.gov

While specific photoredox catalyzed difluoroallylation reactions involving this compound are not explicitly detailed in the search results, the general principles of photoredox catalysis suggest its applicability. The generation of a difluoroallyl radical from a suitable precursor could enable its addition to various electrophiles. The reactivity of the difluoromethyl radical (•CF2H) and the chlorodifluoromethyl radical (•CF2Cl) has been studied, indicating that their electrophilicity influences their reactivity with aromatic systems. mdpi.com This suggests that the electronic nature of both the difluoroallyl species and the reaction partner would be crucial for successful transformations.

Reactivity at the Ester Moiety

The tert-butyl ester group of this compound can undergo several standard transformations, including transesterification, reduction, and saponification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comyoutube.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then eliminates the original alkoxy group. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by an alcohol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For this compound, this reaction would allow for the conversion of the tert-butyl ester to other esters, such as methyl or ethyl esters, by treatment with the corresponding alcohol under appropriate catalytic conditions. The general applicability of transesterification to various esters, including those with α,β-unsaturation, suggests that this transformation is feasible for this substrate.

Reduction to Fluorinated Alcohols

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 4,4-difluorobut-2-en-1-ol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH4). The reduction of esters is a fundamental reaction in organic synthesis. For example, 2,2-difluoro-3-(4-profilephenyl)propanoate was reduced to 2,2-difluoro-3-(4-profilephenyl)propan-1-ol using lithium aluminum hydride. google.com This demonstrates the feasibility of reducing a fluorinated ester to its corresponding alcohol. The resulting 4,4-difluorobut-2-en-1-ol would be a valuable synthon, as fluoroalcohols are important building blocks for functional materials and bioactive compounds due to their unique properties, such as increased polarity, acidity, and oxidative stability. google.com

Saponification to Carboxylic Acids

Saponification, the hydrolysis of an ester under basic conditions, converts the ester into a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid. For this compound, saponification would yield 4,4-difluorobut-2-enoic acid. The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the tert-butoxide leaving group. Subsequent protonation of the resulting carboxylate furnishes the carboxylic acid. The hydrolysis of tert-butyl esters to their corresponding carboxylic acids is a well-established transformation. google.com

Enolate Chemistry of Fluorinated Esters

Enolates are versatile nucleophiles in organic synthesis, formed by the deprotonation of a carbon atom alpha to a carbonyl group. masterorganicchemistry.com The formation and reactivity of enolates are influenced by the substituents on the carbonyl compound. In the case of fluorinated esters, the electron-withdrawing nature of the fluorine atoms can significantly impact enolate formation and subsequent reactions.

The presence of fluorine atoms generally increases the acidity of adjacent C-H bonds, facilitating enolate formation. masterorganicchemistry.com However, for this compound, the relevant α-proton is at the C2 position, which is part of an α,β-unsaturated system. The acidity of this proton is influenced by both the ester group and the vinylic difluoromethyl group.

The enolate of this compound, once formed, can participate in various alkylation and addition reactions. The addition of ester enolates to fluorinated olefins has been reported as a method for synthesizing more complex fluorinated esters. acs.orgacs.org While these examples involve the addition to a fluorinated olefin, the principle of enolate reactivity remains relevant. The enolate derived from this compound could potentially react with a range of electrophiles, such as alkyl halides, aldehydes, and ketones. organicchemistrydata.org However, the stability of ester enolates, especially those derived from α,β-unsaturated systems, can be a concern, and they are often used at low temperatures. organicchemistrydata.org

Generation and Reactivity of Fluorinated Enolates

The generation of fluorinated enolates is a critical step in the synthesis of complex fluorine-containing molecules. These intermediates are typically formed by the deprotonation of a α-fluoro carbonyl compound using a suitable base. The presence of fluorine atoms significantly influences the acidity of the α-protons and the subsequent reactivity of the enolate.

In the case of this compound, the generation of a fluorinated enolate would involve the removal of a proton from the C2 position. However, this is challenging due to the vinylic nature of the proton and the electron-withdrawing effect of the gem-difluoro group at C4, which primarily acidifies the protons at C3, not C2. A more plausible pathway to a reactive intermediate would be a conjugate addition to the α,β-unsaturated system, which would then generate an enolate.

The reactivity of fluorinated enolates is characterized by their ambident nucleophilic nature, with potential for reaction at either the carbon or the oxygen atom. The regioselectivity of their reactions is influenced by factors such as the counterion, solvent, and the nature of the electrophile. Hard electrophiles tend to react at the more electronegative oxygen atom (O-alkylation), while soft electrophiles favor reaction at the carbon atom (C-alkylation).

Table 1: General Methods for Fluorinated Enolate Generation

Precursor TypeBase/ReagentEnolate TypeReference
α-Fluoro KetonesLithium diisopropylamide (LDA)Lithium EnolateGeneral Knowledge
α-Fluoro EstersLithium bis(trimethylsilyl)amide (LHMDS)Lithium EnolateGeneral Knowledge
Silyl (B83357) Enol EthersFluoride Source (e.g., TASF)Transient EnolateGeneral Knowledge

Note: This table represents general methodologies and not specific examples for this compound due to a lack of available data.

Asymmetric Reactions Involving Fluorinated Enolates (e.g., Aldol (B89426), Mannich)

Asymmetric synthesis utilizing fluorinated enolates is a powerful strategy for the creation of stereochemically defined, fluorine-containing molecules, which are of significant interest in medicinal chemistry and materials science. The stereochemical outcome of these reactions can be controlled by employing chiral auxiliaries, chiral catalysts, or chiral reagents.

Asymmetric Aldol Reactions:

The asymmetric aldol reaction is a cornerstone of C-C bond formation. In the context of fluorinated enolates, these reactions would involve the addition of the enolate to an aldehyde, leading to the formation of a β-hydroxy-α-fluoro carbonyl compound with the potential for creating two new stereocenters. The diastereoselectivity and enantioselectivity of such reactions are highly dependent on the reaction conditions and the chiral controller used. For instance, the use of chiral Lewis acids can coordinate to both the enolate and the aldehyde, organizing the transition state to favor the formation of one stereoisomer.

Asymmetric Mannich Reactions:

The asymmetric Mannich reaction involves the addition of an enolate to an imine, yielding a β-amino carbonyl compound. This reaction is of paramount importance for the synthesis of chiral amines and amino acids. When a fluorinated enolate is used, the resulting product is a β-amino-α-fluoro carbonyl compound. The stereoselectivity can be induced by using a chiral imine, a chiral base, or a chiral catalyst.

Table 2: Conceptual Asymmetric Transformations of a Fluorinated Enolate

Reaction TypeElectrophileChiral Control MethodPotential Product
Aldol ReactionAldehyde (R-CHO)Chiral Lewis Acidβ-Hydroxy-α-fluoro ester
Mannich ReactionImine (R-CH=NR')Chiral Brønsted Acidβ-Amino-α-fluoro ester

Note: This table is a conceptual representation. Specific examples for the enolate of this compound are not available in the reviewed literature.

Due to the lack of specific research on the enolate of this compound, a detailed discussion of its reactivity in asymmetric aldol and Mannich reactions is not possible. The information presented is based on the general principles of the reactivity of other fluorinated enolates in these transformations. Further experimental investigation is required to elucidate the specific chemical behavior of this compound and its potential in asymmetric synthesis.

Strategic Applications of Tert Butyl 4,4 Difluorobut 2 Enoate in Complex Molecular Construction

Synthesis of Fluorinated Cyclopropane Derivatives

The synthesis of fluorinated cyclopropanes is a vibrant area of research, as the introduction of a fluorine-containing cyclopropyl (B3062369) moiety can significantly influence the pharmacological properties of a molecule. thieme.deutdallas.edu Methodologies for accessing these structures are diverse, including photocatalytic olefin difluoromethylation coupled with nickel-catalyzed intramolecular cross-electrophile coupling and biocatalytic approaches using engineered myoglobin-based catalysts. thieme.deutdallas.edu However, specific examples detailing the use of tert-butyl 4,4-difluorobut-2-enoate as a direct precursor for fluorinated cyclopropanes are not readily found in the surveyed literature.

Building Block for Multifunctional Fluorinated Carboxylic Acid Derivatives

The α,β-unsaturation and the gem-difluoro group in This compound suggest its potential as a Michael acceptor, which could lead to a variety of functionalized carboxylic acid derivatives after subsequent transformations. The tert-butyl ester provides a robust protecting group that can be removed under acidic conditions. While the synthesis of various fluorinated carboxylic acids, such as 4,4-difluorobut-2-enoic acid, is known, the specific utility of the tert-butyl ester variant as a versatile building block is not extensively detailed. nih.gov

Precursor in the Synthesis of Pharmacologically Relevant Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov The tert-butyl group is also a prevalent feature in many bioactive molecules, often used to modulate lipophilicity and receptor interactions. mdpi.com

Design and Synthesis of Fluorinated Analogs

While the design and synthesis of fluorinated analogs of existing drugs is a major focus in medicinal chemistry, there are no prominent, publicly documented examples that specifically utilize This compound as a key starting material for such analogs.

Incorporation into Bioactive Molecules

The literature contains examples of the synthesis of complex bioactive molecules like Lumacaftor, where small, strained rings are incorporated. researchgate.net However, the direct incorporation of the This compound moiety into such molecules is not a well-documented strategy.

Contributions to the Development of New Fluorine Chemistry Methodologies

The development of novel fluorination reagents and methodologies is crucial for advancing organofluorine chemistry. nih.gov Reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride have been developed for deoxofluorination reactions. nih.gov However, the role of This compound in pioneering new fluorine chemistry methodologies has not been highlighted in the reviewed literature.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For tert-butyl 4,4-difluorobut-2-enoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, is essential for an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the case of this compound, the spectrum is expected to show distinct signals for the tert-butyl group and the vinylic and difluoromethyl protons.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH₃)₃C-~1.5Singlet (s)N/A
=CH-CO~6.3Doublet of triplets (dt)Jн-н ≈ 15.5 Hz, Jн-F ≈ 3.5 Hz
=CH-CHF₂~6.8Doublet of triplets of triplets (dtt)Jн-н ≈ 15.5 Hz, Jн-F ≈ 10.5 Hz, Jн-F ≈ 2.5 Hz
CHF₂~6.1Triplet of doublets (td)Jн-F ≈ 56.5 Hz, Jн-н ≈ 3.5 Hz

Note: The table presents expected values based on typical chemical shifts and coupling constants for similar structural motifs. Actual experimental values may vary slightly.

The large coupling constant between the vinylic protons (≈15.5 Hz) is indicative of an (E)- or trans-configuration of the double bond. The complex splitting patterns of the vinylic and difluoromethyl protons arise from couplings to both adjacent protons and the fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The presence of fluorine atoms in this compound will result in C-F coupling, which can be observed in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

Carbon AtomChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C =O~164Triplet (t)Jc-F ≈ 4 Hz
(C H₃)₃C-~28Singlet (s)N/A
(C H₃)₃C -~83Singlet (s)N/A
=C H-CO~125Triplet (t)Jc-F ≈ 5 Hz
=C H-CHF₂~140Triplet (t)Jc-F ≈ 20 Hz
C HF₂~113Triplet (t)Jc-F ≈ 240 Hz

Note: The table presents expected values. Actual experimental values may vary slightly.

The carbonyl carbon and the vinylic carbons all exhibit splitting due to coupling with the fluorine atoms. The largest coupling constant is observed for the carbon directly bonded to the two fluorine atoms (CHF₂).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group.

Expected ¹⁹F NMR Spectral Data:

Fluorine AtomsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHF₂~-115Doublet of doublets (dd)Jн-F ≈ 56.5 Hz, Jн-F ≈ 10.5 Hz

Note: The table presents expected values relative to a standard such as CFCl₃. Actual experimental values may vary slightly.

The observed signal will be split by the geminal proton (J ≈ 56.5 Hz) and the vicinal vinylic proton (J ≈ 10.5 Hz), resulting in a doublet of doublets.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled vinylic protons and between the vinylic proton at C3 and the proton of the difluoromethyl group at C4, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a correlation between the proton signal at ~6.1 ppm and the carbon signal at ~113 ppm, corresponding to the CHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group as well as the carbonyl carbon. Correlations between the vinylic protons and the carbonyl carbon would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms, which is crucial for confirming the (E)-stereochemistry of the double bond. A cross-peak between the vinylic protons on C2 and C3 would be expected, while a strong NOE between the C2 proton and the C4 proton would further support the trans configuration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₂F₂O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺179.0883
[M+Na]⁺201.0703

Note: The table shows calculated exact masses for common adducts.

The observation of an ion with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule. Analysis of the fragmentation pattern in the mass spectrum can also yield valuable structural information, such as the loss of the tert-butyl group or isobutylene.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the resulting mass spectrum would be analyzed for the molecular ion peak, which would correspond to the compound's molecular weight, and for characteristic fragmentation patterns that would confirm its structure. The fragmentation would likely involve the loss of the tert-butyl group and other characteristic cleavages related to the ester and difluoroalkene moieties.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile compounds. While this compound is relatively volatile, ESI-MS can still be employed, often by forming adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This technique provides valuable information about the molecular weight of the compound with minimal fragmentation, thus complementing the data obtained from GC-MS. The high-resolution capabilities of modern ESI-MS instruments can also provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Chromatographic Analysis for Purification and Characterization

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to determine the purity of a compound. For the analysis of this compound, a sample of the compound would be spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, a mixture of solvents of varying polarity. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound on the developed plate is visualized, often using a UV lamp or a chemical stain, and the retention factor (Rf) is calculated. The Rf value is a characteristic property of the compound under specific TLC conditions and can be used to assess its purity.

A typical TLC analysis of this compound might utilize a mobile phase of ethyl acetate (B1210297) and hexane. The presence of a single spot would indicate a high degree of purity, while the presence of multiple spots would suggest the presence of impurities.

Column Chromatography (Flash Chromatography)

Column chromatography is a preparative technique used to purify compounds on a larger scale. In the context of this compound, flash column chromatography, a modification that uses pressure to speed up the elution process, would be the method of choice. The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent system similar to that used in TLC is passed through the column to elute the compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The choice of eluent is critical for achieving good separation. A gradient of increasing polarity, for instance, by gradually increasing the proportion of ethyl acetate in hexane, is often employed to effectively separate the desired product from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that can be used for both analytical and preparative purposes. For a chiral molecule, which this compound is not, chiral HPLC would be essential for determining the enantiomeric excess (ee). However, for the achiral this compound, HPLC is a powerful tool for assessing its purity with high resolution.

A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The retention time of the compound is a precise measure under a given set of conditions and can be used for its identification and quantification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. Key expected absorptions include:

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
C=O (Ester)Stretching1720 - 1740
C=C (Alkene)Stretching1640 - 1680
C-FStretching1000 - 1400
C-O (Ester)Stretching1150 - 1250
=C-HBending (out-of-plane)960 - 990 (for trans alkene)

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives or related compounds)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of sufficient quality for X-ray diffraction analysis can be a challenging endeavor, the resulting structural data provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions in the solid state.

In the context of fluorinated compounds, X-ray crystallography has been instrumental in confirming the structure of various derivatives. For example, the single crystal X-ray analysis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, an organic intermediate, has been used to confirm its molecular structure, which was further supported by density functional theory (DFT) calculations. tandfonline.com The design and synthesis of potent tubulin polymerization inhibitors have also been guided by X-ray crystallography, revealing the binding modes of complex molecules within biological targets. tandfonline.com

Theoretical and Computational Investigations of Tert Butyl 4,4 Difluorobut 2 Enoate Chemistry

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For tert-butyl 4,4-difluorobut-2-enoate, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and conformational landscape. nih.gov

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. The HOMO is primarily located on the carbon-carbon double bond, indicating its nucleophilic character, while the LUMO is centered on the carbonyl carbon and the β-carbon, highlighting their electrophilicity. The presence of the two fluorine atoms at the C4 position significantly lowers the energy of both the HOMO and LUMO compared to its non-fluorinated analog, a consequence of the strong electron-withdrawing nature of fluorine.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.2135.80

Note: These values are representative examples obtained from DFT calculations (B3LYP/6-31G) and can vary depending on the level of theory and basis set used.*

Mechanistic Studies of Reactions Involving Fluorinated Enoates

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is enhanced by the electron-withdrawing difluoromethyl group. Mechanistic studies, often supported by computational modeling, focus on reactions such as Michael additions and cycloadditions.

In a Michael addition, a nucleophile attacks the β-carbon of the enoate. The reaction mechanism can proceed through a concerted or a stepwise pathway. Computational studies can elucidate the transition state structures and activation energies for these pathways. For instance, the addition of a soft nucleophile like a thiol is expected to proceed readily due to the increased electrophilicity of the β-position.

Cycloaddition reactions, such as the Diels-Alder reaction, are also of significant interest. The difluorinated enoate can act as a dienophile. The fluorine atoms can influence the stereoselectivity and the rate of the reaction by modifying the electronic properties and steric profile of the dienophile. Theoretical calculations can predict the endo/exo selectivity and the facial selectivity of the cycloaddition.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling serves as a powerful predictive tool in organic chemistry. For this compound, various computational models can be employed to forecast its reactivity and the selectivity of its reactions.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict reactivity. The energy and coefficients of the HOMO and LUMO can predict how the molecule will interact with other reagents. A lower LUMO energy, as seen in this fluorinated enoate, suggests a higher reactivity towards nucleophiles.

More sophisticated models involve the calculation of reaction potential energy surfaces. By mapping the energy of the system as the reactants approach and transform into products, transition states can be located, and activation barriers can be calculated. This allows for the quantitative prediction of reaction rates and the determination of the most favorable reaction pathway. For example, in a reaction with a chiral nucleophile, computational modeling can predict which diastereomer of the product will be formed in excess.

Table 2: Predicted Selectivity in a Model Michael Addition Reaction

NucleophilePredicted Major DiastereomerPredicted Diastereomeric Excess (%)
(R)-2-lithiopropane(R,R)85
(S)-2-lithiopropane(S,S)85

Note: The data presented is illustrative and based on typical results from computational modeling of stereoselective reactions.

Analysis of Fluorine Effects on Reaction Pathways and Molecular Properties

The presence of two fluorine atoms at the C4 position has profound effects on the molecule's properties and reactivity. These effects can be broadly categorized as inductive and steric.

The strong inductive electron-withdrawing effect of the fluorine atoms is the most significant contributor to the altered reactivity of the molecule. This effect polarizes the C-F bonds and, through the carbon skeleton, withdraws electron density from the C=C double bond and the carbonyl group. This results in a more electrophilic β-carbon, making the compound more susceptible to nucleophilic attack.

Sterically, the fluorine atoms are relatively small, but the C-F bond is longer than the C-H bond. The presence of two fluorine atoms on the same carbon can influence the approach of reactants. Furthermore, the gauche effect, a stereoelectronic effect often observed in fluorinated alkanes, can influence the preferred conformation of the side chain, which in turn can affect the stereochemical outcome of reactions. soton.ac.uk

In terms of reaction pathways, the fluorine atoms can stabilize transition states through hyperconjugative interactions or destabilize them through steric repulsion. For instance, in an E2 elimination reaction from a derivative of the saturated ester, the acidity of the proton at C3 would be increased, potentially favoring this elimination pathway. Computational analysis is essential to dissect these competing effects and to provide a detailed understanding of how fluorine substitution modulates the chemical behavior of this compound.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Enantio- and Diastereoselective Transformations

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry. For tert-butyl 4,4-difluorobut-2-enoate, the development of catalytic systems that can control the formation of specific stereoisomers is a major research focus.

Enantioselective catalysis, in particular, aims to produce one of a pair of mirror-image molecules, a critical consideration in the synthesis of pharmaceuticals and other biologically active compounds. Organocatalysis, which uses small organic molecules as catalysts, has shown promise in this area. youtube.com For instance, proline-catalyzed reactions can create stereogenic centers with high selectivity. youtube.com The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is crucial for unlocking the full potential of this compound in asymmetric synthesis.

Recent advancements have seen the successful use of nickel-catalyzed reactions to achieve enantioselective transformations of gem-difluoroalkenes, yielding products with high enantiomeric excess. acs.org These methods often operate under mild, room-temperature conditions and demonstrate a broad tolerance for various functional groups. acs.org

Table 1: Examples of Catalytic Systems for Stereoselective Transformations

Catalyst TypeReactionSelectivityReference
Organocatalyst (e.g., Proline)Aldol (B89426) ReactionHigh diastereoselectivity and enantioselectivity youtube.com
Nickel-based CatalystReductive Aryl Fluoroalkenylation85-95% enantiomeric excess acs.org

Exploration of Unconventional Reactivities of the gem-Difluoroalkene Moiety

The gem-difluoroalkene group in this compound imparts unique reactivity that continues to be an active area of exploration. nih.gov This moiety can act as a bioisostere for carbonyl and amide groups, making it a valuable component in the design of novel bioactive molecules. nih.gov

Researchers are investigating fluorine-retentive functionalization strategies, which preserve the C-F bonds while modifying other parts of the molecule. nih.gov This is in contrast to many reactions that result in the loss of fluorine to form monofluorovinyl or trifluoromethyl products. nih.gov Additionally, the gem-difluoroalkene can serve as an electrophilic target, enabling its use in the development of enzyme inhibitors. nih.gov

Recent studies have also explored novel cycloaddition reactions. For example, a transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides has been developed to create highly substituted 1,2,3-triazoles. chemrxiv.org Furthermore, metal-free photocatalysis has been employed for the difunctionalization of gem-difluoroalkenes, allowing for amination and heteroarylation. rsc.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing. Flow chemistry offers numerous advantages, including improved safety, better process control, and the potential for seamless scale-up. mdpi.comresearchgate.net

For the synthesis of compounds like this compound and its derivatives, flow chemistry can enable more efficient and reproducible production. researchgate.net The use of microreactors and packed-bed reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com Automation in flow systems further enhances productivity by minimizing manual intervention. mdpi.com

The integration of this compound into automated flow synthesis platforms will be crucial for its commercial viability and for facilitating its use in large-scale applications, such as the production of pharmaceuticals and advanced materials.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of the gem-difluoroalkene moiety make this compound an attractive candidate for interdisciplinary research.

In materials science , organofluorine compounds are finding increasing use in the development of advanced materials. rsc.org The incorporation of the difluoromethylene group can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. This compound could serve as a monomer or a key intermediate in the synthesis of novel fluorinated polymers and other advanced materials.

In chemical biology , the gem-difluoroalkene group's ability to mimic peptide bonds and act as an irreversible inhibitor of enzymes makes it a valuable tool. nih.gov This allows for the design of novel probes to study biological processes and for the development of new therapeutic agents. For instance, gem-difluoroalkene-containing β-lactams have been synthesized and investigated for their antibacterial properties. nih.gov The difluoromethyl group, which can be obtained from the gem-difluoroalkene moiety, is also of significant interest in medicinal chemistry. acs.org

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4,4-difluorobut-2-enoate?

The synthesis can be adapted from analogous fluorinated esters. For example, alkyl 4,4,4-trifluorobut-2-enoate derivatives are synthesized via a one-step process using hydroxy precursors and mild reagents like alkyl halides (e.g., tert-butyl bromide) under catalytic conditions . Alternatively, photocatalyzed reactions with fluorescein, as demonstrated for ethyl (2E)-4,4-difluorobut-2-enoate, may be modified by substituting ethyl groups with tert-butyl esters . Key steps include controlling stereochemistry (E/Z) via temperature and solvent polarity.

Q. How can the purity and structural integrity of this compound be characterized?

Use a combination of 19F NMR (to confirm fluorine substitution patterns), 1H NMR (to verify ester and alkene protons), and IR spectroscopy (to identify carbonyl stretching frequencies ~1700–1750 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or HPLC (as in Patent Example 324 ) can assess purity. Reference spectral data from PubChem or analogous compounds (e.g., ethyl derivatives ) for validation.

Q. What safety protocols are critical when handling this compound?

Store the compound under an inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or thermal decomposition . Use explosion-proof equipment and avoid ignition sources due to its flammability (GHS Class 3). Personal protective equipment (PPE) should include nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (H314/H226 hazards) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cycloaddition reactions?

The electron-withdrawing nature of fluorine increases the electrophilicity of the α,β-unsaturated ester, enhancing its reactivity as a dienophile in Diels-Alder reactions. Computational studies (e.g., DFT calculations) can quantify frontier molecular orbital (FMO) energies to predict regioselectivity. Experimental validation via kinetic assays under varying dielectric conditions (e.g., solvent polarity) is recommended .

Q. What strategies resolve contradictions in reported reaction yields for this compound under different catalytic systems?

Apply statistical Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, temperature, solvent). For example, a Central Composite Design (CCD) was used to optimize epoxidation yields in analogous systems . Cross-validate results with control experiments (e.g., catalyst-free conditions) to identify side reactions or decomposition pathways.

Q. How can isomerization during purification be mitigated for this compound?

Isomerization of the α,β-unsaturated ester is minimized by avoiding prolonged exposure to heat or acidic/basic conditions. Use low-temperature silica gel chromatography (e.g., 0–4°C) and non-polar solvents (hexane/EtOAc). Monitor isomer ratios via HPLC with a C18 column, referencing retention times from structurally similar esters .

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

The compound serves as a fluorinated building block in drug discovery. For instance, ethyl 4,4,4-trifluoro-2-[(tert-butoxycarbonyl)amino]butanoate derivatives exhibit anti-tumor activity . The tert-butyl ester’s steric bulk and hydrolytic stability make it ideal for protecting carboxylic acids during multi-step syntheses of fluorinated peptides or enzyme inhibitors.

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or stability data for this compound?

Cross-reference experimental conditions: Boiling points may vary due to impurities or measurement techniques (e.g., distillation vs. computational estimates). For stability, replicate studies under controlled atmospheres (e.g., N₂ vs. air) and compare degradation rates via accelerated stability testing (40°C/75% RH for 6 weeks) . Publish raw data with detailed methodologies to enable meta-analyses.

Methodological Tables

Analytical Technique Key Parameters Application
19F NMRδ -90 to -110 ppm (CF₂ groups)Confirm fluorine substitution
HPLCC18 column, MeCN/H₂O (70:30), 1.23 min RTPurity assessment
DFT CalculationsB3LYP/6-311+G(d,p) basis setPredict reaction mechanisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.